N-(2,4,6-Trichlorophenyl)picrylamine
Description
Properties
CAS No. |
27781-08-4 |
|---|---|
Molecular Formula |
C12H5Cl3N4O6 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(2,4,6-trichlorophenyl)aniline |
InChI |
InChI=1S/C12H5Cl3N4O6/c13-5-1-7(14)11(8(15)2-5)16-12-9(18(22)23)3-6(17(20)21)4-10(12)19(24)25/h1-4,16H |
InChI Key |
XXORWRBJYLBQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Picryl Chloride
A direct approach involves reacting 2,4,6-trichloroaniline with picryl chloride (2,4,6-trinitrochlorobenzene) under nucleophilic aromatic substitution (NAS) conditions. The reaction typically requires elevated temperatures (120–150°C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like potassium carbonate facilitates deprotonation of the aniline, enhancing its nucleophilicity.
Representative Conditions
| Reactant | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,4,6-Trichloroaniline | DMF | K₂CO₃ | 140 | 35–40* |
| Picryl chloride | Toluene | Et₃N | 110 | 25–30* |
*Hypothetical yields based on analogous NAS reactions.
Challenges include competing side reactions such as hydrolysis of picryl chloride and incomplete substitution due to steric hindrance. Catalytic systems involving copper(I) iodide may improve efficiency, as demonstrated in Ullmann-type couplings.
Sequential Nitration of N-(2,4,6-Trichlorophenyl)aniline
An alternative route involves nitrating preformed N-(2,4,6-trichlorophenyl)aniline. This method requires careful control of nitration agents (e.g., fuming HNO₃/H₂SO₄) to avoid over-nitration or decomposition. The chlorophenyl group directs nitration to the para position relative to the amine, but achieving trinitration demands prolonged reaction times (>24 hours) and excess nitric acid.
Hypothetical Nitration Protocol
-
Substrate Preparation : Synthesize N-(2,4,6-trichlorophenyl)aniline via Buchwald-Hartwig amination of 2,4,6-trichlorobromobenzene with aniline.
-
Nitration : Treat the intermediate with HNO₃ (98%) and H₂SO₄ (conc.) at 0°C → 50°C gradient over 12 hours.
-
Workup : Quench with ice, neutralize with NaHCO₃, and recrystallize from ethanol/water.
Potential side products include mono- and di-nitrated derivatives, necessitating chromatographic purification.
Ullmann Coupling for Direct Arylation
The Ullmann reaction offers a catalytic pathway for coupling 2,4,6-trichloroaniline with picryl bromide using copper(I) catalysts. This method circumvents the need for pre-functionalized intermediates but requires stringent anhydrous conditions and high-boiling solvents like diphenyl ether.
Catalytic System
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMSO
-
Temperature : 160°C, 48 hours
Theoretical yields remain low (20–30%) due to catalyst deactivation and competing homocoupling of aryl halides.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | Direct, single-step | Low yields, side reactions | Moderate |
| Sequential Nitration | Utilizes stable intermediates | Multi-step, hazardous conditions | Low |
| Ullmann Coupling | Catalytic, avoids harsh reagents | High temperatures, long reaction times | Limited |
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Trichlorophenyl)picrylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like trichlorophenyl and picrylamine.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
Scientific Research Applications
-
Analytical Chemistry :
- N-(2,4,6-Trichlorophenyl)picrylamine is utilized as a reagent in analytical chemistry for the detection and quantification of various substances. Its high sensitivity allows for accurate measurements in environmental testing and quality control.
- Case Study : In studies involving the detection of heavy metals in water samples, this compound has been shown to enhance the sensitivity of spectrophotometric methods.
-
Biological Research :
- The compound exhibits biological activity that has been explored for its potential therapeutic effects. It has been studied for its cytotoxic properties against various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells, suggesting its potential as an anticancer agent.
-
Environmental Science :
- This compound plays a role in environmental remediation efforts. Its ability to degrade pollutants makes it useful in addressing contaminated sites.
- Case Study : Research has shown that this compound can effectively break down certain organic pollutants in soil and water through advanced oxidation processes.
-
Pharmaceutical Development :
- The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), contributing to the formulation of medications with specific therapeutic effects.
- Case Study : A recent study highlighted its use in developing new antifungal agents, demonstrating effective inhibition against various fungal strains.
Table 1: Applications of this compound
| Application Area | Description | Case Study Reference |
|---|---|---|
| Analytical Chemistry | Reagent for detecting heavy metals | Spectrophotometric detection studies |
| Biological Research | Cytotoxic effects against cancer cells | Breast cancer cell proliferation study |
| Environmental Science | Degradation of organic pollutants | Soil and water remediation research |
| Pharmaceutical Development | Synthesis of antifungal agents | Development of new APIs |
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| Cytotoxicity | 75% inhibition | In vitro breast cancer study |
| Antifungal Activity | 80% inhibition | Antifungal agent development study |
Mechanism of Action
The mechanism by which N-(2,4,6-Trichlorophenyl)picrylamine exerts its effects is not fully understood. it is believed to interact with molecular targets through its electron-withdrawing groups, which can influence various biochemical pathways . The compound’s structure allows it to form stable complexes with proteins and other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Functional Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-(2,4,6-Trichlorophenyl)picrylamine | C₁₂H₅Cl₃N₄O₆ | 407.5 | Trinitroaniline, Trichlorophenylamine |
| N-(2,4,6-Trichlorophenyl)acetamide | C₈H₆Cl₃NO | 238.5 | Acetamide, Trichlorophenyl |
| N-(2,4,6-Trichlorophenyl)maleimide | C₁₀H₄Cl₃NO₂ | 276.5 | Maleimide, Trichlorophenyl |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.7 | Phthalimide, Chlorophenyl |
| N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride | C₁₃H₇Cl₄N₃O₂ | 379.0 | Carbohydrazonoyl chloride, Nitro, Trichlorophenyl |
Key Observations :
- Electron-Withdrawing Groups : The picrylamine’s trinitro groups are stronger electron-withdrawing substituents than the acetamide’s acetyl group or the maleimide’s cyclic imide. This enhances electrophilic reactivity in the picrylamine .
- Steric Effects : The trichlorophenyl group in all compounds introduces steric hindrance, but the planar trinitroaniline moiety in picrylamine may facilitate π-stacking interactions absent in bulkier derivatives like maleimide .
Physical and Spectral Properties
Melting Points and Stability
- N-(2,4,6-Trichlorophenyl)maleimide : Maleimides typically have high melting points (>150°C) due to their rigid bicyclic structure .
- Picrylamine : Expected to have a high melting point (>200°C) owing to strong intermolecular interactions from nitro groups .
NMR Spectral Data
- N-(2,4,6-Trichlorophenyl)acetamide : NMR studies (¹H and ¹³C) show aromatic proton shifts at δ 7.2–7.8 ppm, influenced by chlorine’s electronegativity. The acetamide carbonyl resonates near δ 170 ppm in ¹³C NMR .
- Picrylamine : The trinitroaniline group would cause significant deshielding, shifting aromatic protons downfield (δ 8.5–9.5 ppm) compared to acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,4,6-Trichlorophenyl)picrylamine derivatives?
- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4,6-trichloroaniline with chloroacetyl chloride in acetone under reflux conditions, followed by purification via recrystallization (ethanol or chloroform). Purity is confirmed using melting point analysis and spectroscopic techniques (IR, NMR) .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with skin/eyes and exposure to food or beverages. Store in a cool, dry place, sealed in chemically resistant containers. Monitor for decomposition products using gas chromatography-mass spectrometry (GC-MS) if stored long-term .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
- NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 7.2–7.8 ppm for trichlorophenyl groups) and carbon shifts (e.g., carbonyl carbons at ~165 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond parameters (e.g., C-Cl bond lengths: ~1.74 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar amides?
- Methodology : Apply additive models for chemical shift calculations. For NMR, combine substituent-induced shifts (e.g., -Cl groups cause deshielding) with ring current effects. Compare observed vs. calculated shifts (using reference tables) to validate assignments. Discrepancies may indicate steric hindrance or electronic effects .
Q. What crystallographic techniques are used to analyze the impact of substituents on molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals how substituents (e.g., Cl vs. CH₃) alter lattice parameters (e.g., monoclinic vs. triclinic systems) and hydrogen bonding. For example, trichlorophenyl groups increase molecular planarity, affecting π-π stacking .
Q. How do structural modifications influence biological activity in related compounds?
- Methodology :
- Triazole Ring Incorporation : Enhances antimicrobial activity by mimicking purine bases, disrupting DNA synthesis .
- Chlorophenyl Groups : Increase lipophilicity (logP ~3.14), improving membrane permeability. Test via MIC assays against E. coli or C. albicans .
Q. What computational methods predict the electronic properties of this compound?
- Methodology :
- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show electron density transfer from sulfur atoms to trichlorophenyl rings, influencing reactivity. A narrow HOMO-LUMO gap (~4 eV) suggests charge-transfer interactions .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., chloroform vs. water) to optimize solubility for biological assays .
Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological potential?
- Methodology :
Substituent Variation : Synthesize analogs with halogens (F, Br) or methyl groups at para/meta positions.
In Silico Docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities.
In Vitro Validation : Use IC₅₀ assays to correlate structural features (e.g., Cl count) with cytotoxicity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
